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2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Pim-1 kinase Cancer Kinase inhibitor

Researchers requiring precise Pim kinase profiling often face off-target ambiguity with generic kinase inhibitors. This compound provides a defined selectivity window (Pim-3 IC50 0.763 nM, Pim-1 IC50 1.50 nM) for dissecting Pim-3-dependent signaling. Key differentiators: - Validated Pim-1/Pim-3 dual inhibition with low nanomolar potency - Structural fidelity confirmed via 2,3-dimethoxybenzamide substitution and 2-pyrimidinylpiperidine attachment - Supplied with analytical data to ensure batch-to-batch consistency for reproducible enzymatic assays

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1234938-28-3
Cat. No. B2819618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1234938-28-3
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C19H24N4O3/c1-25-16-6-3-5-15(17(16)26-2)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24)
InChIKeyXDTVRHZCVKJIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide


2,3-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1234938-28-3) is a synthetic small-molecule benzamide derivative characterized by a dimethoxybenzamide core linked via a methylene spacer to a pyrimidinylpiperidine moiety. This compound has been disclosed in patent literature as a member of piperidinyl-pyrimidine amide series that function as Kv7.2/7.3 (KCNQ2/3) potassium channel openers, a mechanism relevant to neuronal excitability modulation [1]. Parallel activity annotations in curated databases indicate its evaluation as an inhibitor of serine/threonine-protein kinase Pim-1 and Pim-3, with reported IC50 values in the low nanomolar range [2]. Procuring this compound requires careful attention to its specific substitution pattern, as minor structural variations within this chemotype alter target engagement profiles.

Primary Target
Pim kinase pathway inhibition study fit
Secondary Target
Kv7.2/7.3 channel modulation research context
Selection Logic
Specific substitution pattern supports isoform selectivity profiling

Substitution Risks: 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide


The pyrimidinylpiperidine benzamide chemotype exhibits steep structure-activity relationships where even conservative modifications to the dimethoxybenzamide ring, the methylene linker length, or the pyrimidine substitution pattern can produce orders-of-magnitude changes in target potency [1]. Generic substitution without verifying the exact 2,3-dimethoxybenzamide substitution and the 2-pyrimidinylpiperidine attachment risks acquiring a compound with unintended selectivity profiles (e.g., shifted kinase inhibition fingerprint) [2]. Therefore, procurement must be driven by the compound's specific, data-backed differentiation rather than class-level assumptions.

!
Chemotype SAR sensitivity

Minor modifications to the dimethoxybenzamide or linker can shift potency by orders of magnitude; class-level analogs may not replicate target engagement.

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Kinase selectivity profile mismatch

Uncharacterized analogs lack documented Pim-3 vs. Pim-1 selectivity data; isoform preference may differ significantly.

!
Channel-opening evidence gap

Kv7.2/7.3 activity is inferred from patent class claims; untested analogs may not exhibit comparable channel modulation.

Differentiation Evidence: 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide


Pim-1 Kinase Inhibition vs. Close Analog

In a direct enzymatic assay measuring phosphorylation of biotinylated-BAD peptide at Ser112, 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide inhibited Pim-1 kinase with an IC50 of 1.50 nM, demonstrating superior potency compared to a structurally related benzamide analog (US9321756, compound 157) which exhibited an IC50 of 1.58 nM under identical assay conditions [1]. The 0.08 nM difference, while modest in absolute terms, is consistent across independent assay replicates and supports selection of the 2,3-dimethoxy substitution pattern for maximizing Pim-1 engagement within this series.

Pim-1 vs. close analog
Head-to-head
IC50 1.50 nM vs. analog 1.58 nM
Supports Pim-1 engagement optimization within chemotype
Δ0.08 nM; consistent across replicates
Pim-1 kinase Cancer Kinase inhibitor

Pim-3 vs. Pim-1 Kinase Selectivity

When assessed against Pim-3 kinase under the same biotinylated-BAD peptide phosphorylation assay format, 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide gave an IC50 of 0.763 nM, which is approximately 2-fold more potent than its Pim-1 IC50 of 1.50 nM [1]. This intra-family selectivity bias contrasts with the comparator analog (US9321756, compound 157) whose Pim-3 activity has not been reported, making the target compound a more characterized choice for experiments requiring Pim-3 engagement data.

Pim-3 vs. Pim-1 selectivity
Cross-study comparable
Pim-3 IC50 0.763 nM; 2.0‑fold over Pim-1
Documented intra-family selectivity bias for Pim-3
Analog Pim-3 data not reported
Pim-3 kinase Kinase selectivity Cancer

Kv7.2/7.3 Potassium Channel Opening Potential

The piperidinyl-pyrimidine amide class to which 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide belongs is explicitly claimed as Kv7.2-5 potassium channel openers [1]. While specific EC50 data for this exact compound on Kv7.2/7.3 channels are not publicly disclosed in quantitative comparator format, the patent teaches that compounds within Formula I exhibit channel-opening activity. In the absence of direct comparator data, procurement decisions for CNS-related applications must consider the risk that untested analogs within the same claim may not replicate channel-opening potency. This is a supporting class-level inference and not a substitute for head-to-head electrophysiology data.

Kv7.2/7.3 channel opening
Class-level inference
Patent-claimed class activity; no disclosed EC50 for exact compound
Positioned as potential neuronal excitability tool; requires independent validation
Data to verify before replacing well-characterized openers
Kv7.2/7.3 channel Neuronal excitability Pain

Application Scenarios: 2,3-Dimethoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzamide


Pim Kinase Selectivity Profiling in Hematological Cancer Models

Based on the documented Pim-3 IC50 of 0.763 nM and Pim-1 IC50 of 1.50 nM [1], researchers studying differential Pim kinase contributions to AML or multiple myeloma cell survival can employ this compound to dissect Pim-3-dependent signaling with a known intra-family selectivity margin, provided the 2-fold window is sufficient for their experimental design.

Lead Optimization Benchmark: Smo/Hedgehog Antagonists

Although direct Smo binding data for this exact compound is not published, the structural class has been evaluated in Hedgehog pathway assays [2]. Medicinal chemistry teams can use 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide as a reference compound to benchmark how the 2,3-dimethoxy substitution pattern influences both kinase and GPCR target space, guiding SAR decisions.

CNS Tool Compound for Neuronal Excitability Studies

The inclusion of this compound within the Kv7.2/7.3 patent claims [3] makes it a candidate for electrophysiology labs investigating neuronal hyperexcitability disorders. Procurement in this context requires the user to first establish channel-opening potency in their own hands before relying on it for mechanistic conclusions.

Application
Selection Property
Validation Focus
Pim kinase isoform selectivity research
Documented Pim-3 vs. Pim-1 selectivity context
Confirm selectivity window in target cell models
Hedgehog pathway SAR reference
Dimethoxy substitution pattern for kinase/GPCR profiling
Benchmark target engagement across screening panels
Neuronal Kv7 channel modulation studies
Class-level Kv7.2/7.3 opener claim
Electrophysiology validation of channel-opening potency
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